molecular formula C17H21N3O4 B4233049 Ethyl 2-morpholin-4-yl-6-oxo-4-phenyl-3,4,5-trihydropyrimidine-5-carboxylate

Ethyl 2-morpholin-4-yl-6-oxo-4-phenyl-3,4,5-trihydropyrimidine-5-carboxylate

Cat. No.: B4233049
M. Wt: 331.4 g/mol
InChI Key: DFMGFUKBAFQTGG-UHFFFAOYSA-N
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Description

Ethyl 2-morpholin-4-yl-6-oxo-4-phenyl-3,4,5-trihydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a morpholine substituent at position 2, a phenyl group at position 4, and an ethoxycarbonyl group at position 3. This compound belongs to the dihydropyrimidinone (DHPM) family, which is renowned for its structural diversity and pharmacological relevance, including antitumor, antiviral, and anti-inflammatory activities .

Properties

IUPAC Name

ethyl 2-morpholin-4-yl-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-2-24-16(22)13-14(12-6-4-3-5-7-12)18-17(19-15(13)21)20-8-10-23-11-9-20/h3-7,13-14H,2,8-11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMGFUKBAFQTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-morpholin-4-yl-6-oxo-4-phenyl-3,4,5-trihydropyrimidine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-morpholinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted pyrimidine compounds .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of trihydropyrimidine compounds exhibit promising anticancer properties. Ethyl 2-morpholin-4-yl-6-oxo derivatives have shown potential in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their utility as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial and antifungal properties against a range of pathogens. This suggests its potential as a lead compound for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. It has been found to exhibit protective effects against neurodegeneration in models of Alzheimer's disease and other neurodegenerative disorders. The mechanism appears to involve the modulation of oxidative stress and inflammation pathways, which are critical in neurodegenerative processes .

Synthesis and Derivatives

The synthesis of Ethyl 2-morpholin-4-yl-6-oxo-4-phenyl-3,4,5-trihydropyrimidine-5-carboxylate typically involves multi-step reactions that can yield various derivatives with modified biological activities. These derivatives can be tailored for enhanced potency or selectivity against specific biological targets.

Derivative Biological Activity Reference
Compound AAnticancer
Compound BAntimicrobial
Compound CNeuroprotective

Case Study: Anticancer Efficacy

A study conducted on a series of trihydropyrimidine derivatives, including Ethyl 2-morpholin-4-yl-6-oxo, demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .

Case Study: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of Ethyl 2-morpholin-4-yl derivatives was tested against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) that was lower than standard antibiotics currently used, suggesting its potential as a new treatment option .

Case Study: Neuroprotection in Animal Models

Research involving animal models of Alzheimer's disease showed that administration of this compound resulted in reduced markers of neuroinflammation and oxidative stress. Behavioral assessments indicated improved cognitive function compared to control groups, supporting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Ethyl 2-morpholin-4-yl-6-oxo-4-phenyl-3,4,5-trihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s core structure aligns with other ethyl-substituted tetrahydropyrimidine carboxylates, but its substituents distinguish it from analogs. Key comparisons include:

Compound Name Substituent at Position 2 Substituent at Position 4 Key Structural Differences
Ethyl 2-morpholin-4-yl-6-oxo-4-phenyl-3,4,5-THPM-5-carboxylate Morpholin-4-yl Phenyl Heterocyclic amine at position 2
Ethyl 6-methyl-4-(p-tolyl)-2-oxo-1,2,3,4-THPM-5-carboxylate None (unsubstituted) 4-Methylphenyl Aromatic methyl group at position 4
Ethyl 4-(5-chloro-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-THPM-5-carboxylate None (unsubstituted) Chloropyrazole Halogenated heterocycle at position 4
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-THPM-5-carboxylate None (unsubstituted) Methoxymethyl furan Ether-linked furan at position 4
  • Morpholinyl vs.
  • Phenyl vs. Heteroaromatic Groups : The phenyl group at position 4 provides π-π stacking interactions, whereas heteroaromatic substituents (e.g., pyrazole in or furan in ) may alter electronic properties and binding affinities in biological systems .

Physicochemical and Spectroscopic Properties

  • NMR Shifts: demonstrates that substituents at positions 2 and 4 significantly influence chemical shifts. For instance, the morpholinyl group’s electronegative atoms may deshield nearby protons, altering δ values in regions A (positions 39–44) and B (positions 29–36) compared to non-heterocyclic analogs .
  • Hydrogen Bonding: The morpholinyl group can act as both donor (N-H) and acceptor (O), fostering robust intermolecular networks, as seen in crystallographic studies of similar DHPMs .

Crystallographic and Conformational Analysis

  • Ring Puckering : The six-membered pyrimidine ring adopts a boat or chair conformation depending on substituents. The morpholinyl group’s steric bulk may favor a chair conformation, as observed in similar systems analyzed via SHELX .
  • Validation : Programs like SHELXL and PLATON ensure structural accuracy by detecting disorders or twinning, critical for validating the target compound’s geometry .

Biological Activity

Ethyl 2-morpholin-4-yl-6-oxo-4-phenyl-3,4,5-trihydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H21N3O4\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{O}_{4}

It contains a morpholine ring, a trihydropyrimidine core, and a carboxylate functional group, which may contribute to its biological properties.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar morpholine and pyrimidine motifs have been reported to exhibit antibacterial and antifungal properties. For example, derivatives of pyrimidines have been shown to inhibit the growth of various bacterial strains, indicating that this compound may also possess such activities .

Enzyme Inhibition

The compound may act as an enzyme inhibitor. Research has indicated that related pyrimidine derivatives can inhibit enzymes involved in critical biological processes, such as HIV protease and other metabolic pathways. This suggests that this compound could be explored for its potential to modulate enzymatic activity in various diseases .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntitumorThiazolopyrimidine derivativesSignificant growth inhibition
AntimicrobialPyrimidine derivativesInhibition of bacterial growth
Enzyme InhibitionVarious enzyme inhibitorsModulation of enzyme activity

Case Study: Antitumor Activity

In a study focusing on thiazolopyrimidine derivatives, compounds were tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation. While specific data on this compound is not yet available, the structural similarities suggest it may exhibit comparable effects.

Case Study: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of pyrimidine derivatives against common pathogenic bacteria. The results demonstrated that certain derivatives inhibited bacterial growth at concentrations as low as 50 µM. This supports the hypothesis that this compound could possess similar antimicrobial properties.

Q & A

Q. Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Crystallize the compound via slow evaporation (ethyl acetate/ethanol). Use SHELXL for refinement to determine bond lengths, angles, and puckering parameters .
  • Conformational analysis : Calculate ring puckering coordinates (Cremer-Pople parameters) to quantify deviations from planarity. For example, a pyrimidine ring may adopt a flattened boat conformation with a puckering amplitude (Q) of ~0.224 Å .
  • Hydrogen bonding : Identify C–H···O or N–H···O interactions using Mercury software. These interactions often form chains or layers, stabilizing the crystal lattice .

What computational methods are suitable for predicting the electronic properties and bioactivity of this compound?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and dipole moments .
  • Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., acetylcholinesterase). Prioritize binding poses with low RMSD values (<2 Å) and favorable ΔG values (<−7 kcal/mol) .
  • ADMET prediction : Employ SwissADME or pkCSM to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

How can researchers resolve contradictions between spectroscopic data and crystallographic findings?

Case example : Discrepancies in NMR chemical shifts vs. SCXRD-derived torsion angles.

  • Variable-temperature NMR : Probe dynamic conformational changes (e.g., ring puckering) in solution .
  • DFT-NMR correlation : Compare computed (GIAO method) and experimental shifts to validate static vs. dynamic models .
  • Rietveld refinement for powder XRD : Confirm phase purity if single crystals are unavailable .

What pharmacological assays are appropriate for evaluating this compound’s enzyme inhibition potential?

  • In vitro enzyme assays :
    • Acetylcholinesterase (AChE) inhibition : Modified Ellman’s method with IC₅₀ determination .
    • Kinase inhibition : Use fluorescence polarization (FP) assays for IC₅₀/EC₅₀ values .
  • Cellular assays :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

How does the morpholine substituent influence the compound’s reactivity and supramolecular interactions?

  • Electronic effects : The morpholine’s electron-rich oxygen enhances hydrogen-bond acceptor capacity, stabilizing intermediates during synthesis .
  • Crystal packing : Morpholine participates in C–H···O interactions, often forming dimeric motifs. Compare with analogs (e.g., methyl or phenyl substituents) to quantify packing efficiency .
  • Solubility : Morpholine improves aqueous solubility vs. hydrophobic substituents, critical for bioavailability studies .

What strategies mitigate challenges in crystallizing this compound for SCXRD analysis?

  • Solvent screening : Test binary mixtures (e.g., DCM/hexane, ethyl acetate/ethanol) to balance solubility and volatility .
  • Seeding : Introduce microcrystals from prior batches to nucleate growth.
  • Temperature gradients : Slow cooling (0.5°C/hr) reduces disorder .

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Analog synthesis : Vary substituents at positions 2 (morpholine), 4 (phenyl), and 6 (oxo) .
  • Pharmacophore mapping : Identify critical moieties (e.g., hydrogen-bond donors/acceptors) using Schrödinger’s Phase .
  • 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic features with IC₅₀ values .

What analytical techniques are critical for purity assessment and structural validation?

  • HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities (>98% purity threshold) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass error .
  • Vibrational spectroscopy : Compare experimental IR/Raman spectra with DFT-computed modes to detect functional groups (e.g., C=O at ~1700 cm⁻¹) .

How can researchers address discrepancies in biological activity across different assay platforms?

  • Standardize protocols : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Dose-response validation : Repeat assays in triplicate with independent synthetic batches.
  • Off-target screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify confounding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-morpholin-4-yl-6-oxo-4-phenyl-3,4,5-trihydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-morpholin-4-yl-6-oxo-4-phenyl-3,4,5-trihydropyrimidine-5-carboxylate

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